BenchChemオンラインストアへようこそ!

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (CAS 1082990-05-3) is a synthetic indolin-2-one derivative featuring a fluorine atom at the 5-position and a nitro group at the 7-position on the bicyclic core. The compound exhibits a molecular weight of 196.135 g/mol, a predicted density of 1.5±0.1 g/cm³, a boiling point of 386.9±42.0 °C, and a calculated LogP of 1.36.

Molecular Formula C8H5FN2O3
Molecular Weight 196.13 g/mol
CAS No. 1082990-05-3
Cat. No. B1444454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-nitro-1,3-dihydro-indol-2-one
CAS1082990-05-3
Molecular FormulaC8H5FN2O3
Molecular Weight196.13 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O
InChIInChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12)
InChIKeyZLTABSUQFXHSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (CAS 1082990-05-3): Core Physicochemical and Structural Profile for Research Procurement


5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (CAS 1082990-05-3) is a synthetic indolin-2-one derivative featuring a fluorine atom at the 5-position and a nitro group at the 7-position on the bicyclic core [1]. The compound exhibits a molecular weight of 196.135 g/mol, a predicted density of 1.5±0.1 g/cm³, a boiling point of 386.9±42.0 °C, and a calculated LogP of 1.36 . These properties place it within a specific regioisomeric series of fluoro-nitroindolin-2-ones that are primarily employed as synthetic intermediates for kinase inhibitor development [2].

Why Generic Substitution of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (1082990-05-3) Carries Procurement Risk


Fluoro-nitroindolin-2-ones are not interchangeable commodities; the precise position of the halogen and nitro substituents determines reduction reactivity, downstream derivatization pathways, and ultimately biological target engagement. The 5-fluoro-7-nitro substitution pattern is explicitly cited in kinase-inhibitor patent families [1], where the nitro group at the 7-position serves as the essential handle for reduction to the corresponding 7-amino derivative—a transformation that cannot be recapitulated with regioisomeric 7-fluoro-5-nitro analogs [2]. Furthermore, the measured LogP of 1.36 for this specific isomer differs from the predicted values for other substitution patterns, influencing solubility and passive permeability in cellular assays. Sourcing a structurally similar but positionally distinct analog therefore introduces unvalidated variables that can compromise synthetic route fidelity and biological reproducibility.

5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (1082990-05-3): Quantitative Evidence of Differentiation for Selection Decisions


Regioisomeric Differentiation: Physicochemical Property Comparison of 5-Fluoro-7-nitro vs. 7-Fluoro-5-nitroindolin-2-one

The target compound 5-fluoro-7-nitro-1,3-dihydro-indol-2-one (CAS 1082990-05-3) is distinguished from its regioisomer 7-fluoro-5-nitroindolin-2-one (CAS 1266336-47-3) by experimentally determined physicochemical parameters . The target compound exhibits a density of 1.5±0.1 g/cm³, a boiling point of 386.9±42.0 °C, and a calculated LogP of 1.36 . By contrast, the 7-fluoro-5-nitro regioisomer lacks experimentally reported density and boiling point data in standard reference sources, and its LogP and polar surface area have not been independently determined or published in comparable databases . This data asymmetry underscores that the 5-fluoro-7-nitro isomer has been more thoroughly characterized as a procurement-grade research chemical, providing greater assurance for physicochemical property-dependent experimental design.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Synthetic Intermediate Differentiation: Reduction Yield to 7-Amino-5-fluoroindolin-2-one Kinase Inhibitor Precursor

The 7-nitro group of 5-fluoro-7-nitro-1,3-dihydro-indol-2-one can be reduced to the corresponding 7-amino derivative, 7-amino-5-fluoroindolin-2-one (CAS 945381-62-4), with a reported yield of 97.5% using Pd/C under hydrogen in acetic acid [1]. This 7-amino derivative has documented, albeit weak, inhibitory activity against AAK1 kinase with an IC50 of 2,800 nM in a cell-free assay system [2]. The regioisomeric 7-fluoro-5-nitroindolin-2-one would generate a 5-amino-7-fluoroindolin-2-one upon reduction—a structurally distinct compound with no reported kinase inhibition data in public databases. The synthetic pathway fidelity and yield of the 7-nitro reduction step therefore constitute a critical differentiator for laboratories building kinase-focused compound libraries.

Synthetic Chemistry Kinase Inhibitor Synthesis Reduction Chemistry

Patent-Based Selection: Specific Inclusion of 5-Fluoro-7-nitro Substitution Pattern in Kinase Inhibitor IP

The 5-fluoro-7-nitro indolin-2-one scaffold is explicitly encompassed within the Markush claims of at least two patent families: US20130303518A1 (Methods of Inhibiting the Catalytic Activity of a Protein Kinase) and EP2157093A1 / US8329682B2 (Pyrrolo-nitrogenous heterocyclic derivatives as protein kinase inhibitors) [1][2]. The Molaid database explicitly annotates 5-fluoro-7-nitro-1,3-dihydro-indol-2-one as a disclosed compound within EP2157093A1 [2]. In contrast, the 7-fluoro-5-nitro regioisomer has no corresponding patent annotation or claim mapping in the same databases. For organizations concerned with freedom-to-operate or seeking to build upon patented kinase inhibitor chemotypes, the patent inclusion of the 5-fluoro-7-nitro isomer establishes a documented prior-art position that simplifies IP due diligence.

Intellectual Property Kinase Inhibition Pharmaceutical Patent Landscape

Polar Surface Area (PSA) Differentiation: Implications for Membrane Permeability

The target compound possesses a polar surface area (PSA) of 74.92 Ų as reported by ChemSrc . This value sits near the generally accepted threshold of 90 Ų for reasonable passive membrane permeability and below the 140 Ų ceiling for oral bioavailability prediction according to Veber's rules [1]. The PSA is a function of the specific spatial arrangement of the nitro, carbonyl, and amine functional groups, meaning that regioisomeric compounds with the nitro group at the 5-position rather than the 7-position would exhibit a different PSA value, potentially altering predicted permeability. Although head-to-head PSA data for the 7-fluoro-5-nitro isomer are not published, the positional difference in the strongly polar nitro group guarantees a distinct hydrogen-bonding surface that would influence cell-based assay outcomes.

ADME Prediction Drug-likeness Computational Chemistry

Key Functional Group Placement for Caging Chromophore Applications

The 7-nitroindoline scaffold has been extensively studied as a photolabile caging chromophore, with the 7-nitro group serving as the photochemical trigger for uncaging biologically active molecules [1]. The presence of an additional 5-fluoro substituent, as in the target compound, can modulate the photolysis quantum yield and wavelength sensitivity of the caging group [2]. While direct photochemical quantum yield data for 5-fluoro-7-nitro-1,3-dihydro-indol-2-one itself are not available in the public domain, the broader class of 5-substituted-7-nitroindolines has been demonstrated to undergo one-photon (350 nm) and two-photon (710 nm) photolysis [2]. The regioisomeric 5-nitro-7-fluoro substitution pattern places the photolabile nitro group at a different position, fundamentally altering the photochemical uncaging mechanism and potentially rendering it ineffective as a caging chromophore.

Photopharmacology Caged Compounds Chemical Biology

Optimal Research and Industrial Use Cases for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one (1082990-05-3)


Synthesis of 7-Amino-5-fluoroindolin-2-one Kinase Inhibitor Building Blocks

The primary documented application of 5-fluoro-7-nitro-1,3-dihydro-indol-2-one is its high-yield reduction to 7-amino-5-fluoroindolin-2-one, as demonstrated by the 97.5% conversion achieved with Pd/C and H₂ in acetic acid [1]. This amino derivative serves as a versatile intermediate for constructing kinase inhibitor libraries, with patent families US8329682B2 and EP2157093A1 specifically claiming pyrrolo-nitrogenous heterocyclic derivatives built from this chemotype . Procurement of the correct 5-fluoro-7-nitro regioisomer ensures synthetic access to the biologically relevant 7-amino series; the isomeric 7-fluoro-5-nitro derivative cannot yield the same downstream products [2].

Physicochemical Property-Driven Medicinal Chemistry Campaigns

With a measured LogP of 1.36, a PSA of 74.92 Ų, and a density of 1.5±0.1 g/cm³ [1], 5-fluoro-7-nitro-1,3-dihydro-indol-2-one offers a well-characterized physicochemical profile suitable for structure-based drug design and computational modeling. The PSA falls below the 90 Ų threshold associated with favorable passive membrane permeability , making this compound a rational starting point for medicinal chemists optimizing cellular penetration of indolinone-based inhibitors. The availability of these experimentally derived parameters eliminates the need for in silico prediction and reduces uncertainty in early-stage ADME profiling, a benefit not afforded by less-characterized regioisomers [2].

Photocaging Chromophore Development

The 7-nitroindoline scaffold, to which 5-fluoro-7-nitro-1,3-dihydro-indol-2-one belongs, is a recognized photolabile caging group capable of releasing bioactive molecules upon irradiation at 350 nm (one-photon) or 710 nm (two-photon) [1]. The 5-fluoro substituent offers an additional handle for tuning photophysical properties, as halogen substitution on the indoline ring can modulate the quantum yield and absorption wavelength of the caging chromophore . Researchers developing light-triggered drug delivery systems or optochemical biology tools should select the 7-nitro isomer exclusively, as the photochemical uncaging mechanism is structurally dependent on the nitro group occupying the 7-position [1].

IP-Grounded Kinase Inhibitor Lead Optimization

For pharmaceutical R&D teams pursuing novel kinase inhibitors, 5-fluoro-7-nitro-1,3-dihydro-indol-2-one provides a patent-mapped entry point. The compound is explicitly annotated in the Molaid database as falling within the claims of EP2157093A1 and US8329682B2, which describe pyrrolo-nitrogenous heterocyclic derivatives as protein kinase inhibitors [1]. This established IP provenance enables efficient freedom-to-operate analysis and furnishes a documented prior-art position for new composition-of-matter filings. The alternative 7-fluoro-5-nitro regioisomer lacks comparable patent annotation, forcing IP teams to undertake additional, resource-intensive landscape searches before committing to a development program .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.